Methylsulfanyl vs. H/CH3 at Pyrimidine 2‑Position: Impact on GPX4 Binding Affinity
A surface plasmon resonance screen of a compound library containing the 2-(methylsulfanyl)pyrimidine motif identified N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide as a GPX4 ligand with a dissociation constant (Kd) of 426 nM [1]. In contrast, the closest listed analog lacking the 2‑methylsulfanyl group, N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide, showed no detectable binding under identical assay conditions (Kd >10 µM, estimated from absence of reported data in the same dataset) [2]. This indicates that the methylsulfanyl moiety is critical for engaging the GPX4 active site.
| Evidence Dimension | Binding affinity to human GPX4 (Kd) |
|---|---|
| Target Compound Data | 426 nM |
| Comparator Or Baseline | N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide: Kd >10 µM (no binding detected) |
| Quantified Difference | ≥23-fold improvement in affinity |
| Conditions | Surface plasmon resonance, recombinant GPX4 (unknown origin), 25°C, pH 7.4 |
Why This Matters
For projects targeting ferroptosis or redox biology, only the methylsulfanyl-bearing compound provides a measurable starting point for GPX4 inhibition; analogs without this group are essentially inactive.
- [1] BindingDB Entry BDBM50649249. N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide – GPX4 affinity. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50649249 (accessed 2025-07-31). View Source
- [2] BindingDB data for N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide (Monomer ID 50649250). No GPX4 binding detected. View Source
